molecular formula C17H23N3O5 B3043548 Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 886361-04-2

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B3043548
CAS No.: 886361-04-2
M. Wt: 349.4 g/mol
InChI Key: CUWRBGCBLGPNCZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a nitrophenyl group attached to a tetrahydro-pyrazinecarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the tetrahydro-pyrazine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, which can be achieved using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-acetyl-4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl 4-(3-acetyl-4-methylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Tert-butyl 4-(3-acetyl-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-(3-acetyl-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-12(21)14-11-13(5-6-15(14)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWRBGCBLGPNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159977
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-04-2
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-acetyl-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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